Cbl-b-IN-15

Cbl-b inhibition E3 ubiquitin ligase Biochemical assay

Cbl-b-IN-15 is a validated Cbl-b inhibitor (IC50: 15 nM) with defined cellular T cell activation (EC50: 0.41 µM). Ideal reference standard for calibrating TR-FRET or displacement assays and benchmarking novel inhibitors. Its moderate potency enables rigorous dose-response comparisons against clinical candidates (e.g., NX-1607). Commercial availability ensures consistent supply for longitudinal studies. NOT for c-Cbl selectivity studies.

Molecular Formula C27H27N5O3
Molecular Weight 469.5 g/mol
Cat. No. B12389905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-15
Molecular FormulaC27H27N5O3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1
InChIKeyJNGHRJXDWKEWQM-AVRWGWEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-15: A Defined Biochemical Probe for E3 Ligase Cbl-b Inhibition in T Cell Activation Studies


Cbl-b-IN-15 (compound 25) is a small-molecule inhibitor of the RING finger E3 ligase Casitas B-lineage lymphoma-b (Cbl-b), a critical negative regulator of T cell, natural killer (NK) cell, and B cell activation [1]. The compound exhibits a biochemical half-maximal inhibitory concentration (IC50) of 15 nM against Cbl-b and a functional half-maximal effective concentration (EC50) of 0.41 µM for T cell activation in cellular assays [1]. Its molecular formula is C27H27N5O3, with a molecular weight of 469.53 g/mol [1]. As a well-characterized chemical probe, Cbl-b-IN-15 serves as a reference tool for investigating Cbl-b-mediated ubiquitination pathways and for benchmarking novel Cbl-b inhibitors in preclinical research [1].

Why Cbl-b-IN-15 Cannot Be Interchanged with Other Cbl-b Inhibitors in Preclinical Research


Cbl-b inhibitors exhibit substantial variability in biochemical potency, cellular efficacy, and selectivity profiles, precluding simple interchange among in-class compounds. For instance, the biochemical IC50 values for clinically advanced inhibitors range from <1 nM (NX-1607) [1] to 4 nM (GRC 65327) [2], while Cbl-b-IN-15 demonstrates an IC50 of 15 nM [3]. More critically, the functional potency for T cell activation—a key translational endpoint—differs markedly: GRC 65327 potentiates cytokine release in peripheral blood mononuclear cells (PBMCs) with an EC50 of approximately 400 nM [2], HDM2021 induces a 38-fold increase in interferon-gamma (IFNγ) secretion in T cells [4], and Cbl-b-IN-15 activates T cell function with an EC50 of 410 nM [3]. Furthermore, selectivity over the closely related c-Cbl E3 ligase varies from >25-fold for GRC 65327 [2] to unreported for many tool compounds. Substituting one Cbl-b inhibitor for another without rigorous parallel benchmarking therefore introduces uncontrolled experimental variance in both target engagement and functional readouts.

Quantitative Differentiation of Cbl-b-IN-15 from Clinical-Stage Cbl-b Inhibitors: A Procurement-Focused Evidence Guide


Biochemical Potency of Cbl-b-IN-15 Compared to Clinical Candidates NX-1607, GRC 65327, and HDM2021

Cbl-b-IN-15 exhibits an IC50 of 15 nM in a biochemical Cbl-b inhibition assay [1]. This potency positions it as a moderately potent tool compound relative to clinical-stage inhibitors. NX-1607 demonstrates sub-nanomolar potency with an IC50 <1 nM [2]; GRC 65327 shows an IC50 of 4 nM [3]; and HDM2021 achieves an IC50 <5 nM [4]. The ~4- to >15-fold lower biochemical potency of Cbl-b-IN-15 makes it suitable as a reference standard for assay calibration and for studies where maximal target engagement is not required or may confound interpretation of partial inhibition phenotypes.

Cbl-b inhibition E3 ubiquitin ligase Biochemical assay

Functional T Cell Activation Potency of Cbl-b-IN-15 Versus GRC 65327 in Cellular Assays

Cbl-b-IN-15 activates T cell function with an EC50 of 0.41 µM (410 nM) in cellular assays [1]. This functional potency is nearly identical to that of GRC 65327, which potentiates cytokine release in PBMCs with an EC50 of approximately 400 nM [2]. Despite GRC 65327 possessing ~4-fold greater biochemical potency (IC50 = 4 nM vs. 15 nM), the two compounds exhibit comparable cellular efficacy, suggesting that Cbl-b-IN-15 may achieve sufficient target engagement at similar concentrations in a cellular context or that factors beyond biochemical IC50 dictate functional readouts.

T cell activation Cellular assay Cytokine release

Selectivity Profile of Cbl-b-IN-15: Absence of Published Data as a Critical Differentiator

No publicly available data exist regarding the selectivity of Cbl-b-IN-15 over the closely related E3 ligase c-Cbl or against broader off-target panels. This stands in contrast to GRC 65327, which has been explicitly characterized with >25-fold selectivity for Cbl-b over c-Cbl and >100-fold selectivity in a CEREP safety panel [1]. Similarly, NX-1607 and HDM2021 are reported as selective Cbl-b inhibitors in their respective disclosures [2][3]. The absence of selectivity data for Cbl-b-IN-15 represents a significant limitation and a key differentiator: this compound should not be used in studies where c-Cbl-mediated confounding effects must be excluded.

Cbl-b selectivity c-Cbl Off-target activity

Optimal Research Applications for Cbl-b-IN-15 Based on Empirical Evidence


Assay Development and Calibration for Cbl-b Biochemical Screens

Cbl-b-IN-15 serves as an ideal reference standard for establishing and calibrating Cbl-b biochemical inhibition assays, particularly TR-FRET or displacement assays. Its well-defined IC50 of 15 nM [1] provides a moderate potency benchmark against which the performance of ultra-potent clinical candidates (e.g., NX-1607 IC50 <1 nM; GRC 65327 IC50 4 nM) can be compared. This calibration function is essential for ensuring inter-assay reproducibility and for validating new assay platforms. The compound's commercial availability from multiple reputable vendors [1] ensures consistent supply for longitudinal studies.

Functional T Cell Modulation Studies with Defined Cellular Potency

For investigators studying the functional consequences of Cbl-b inhibition on T cell activation, Cbl-b-IN-15 offers a defined cellular EC50 of 410 nM [1]. This potency is comparable to that of GRC 65327 (EC50 ~400 nM in PBMC cytokine release) [2], making Cbl-b-IN-15 a suitable, cost-effective alternative for in vitro T cell activation assays. The compound can be used to interrogate downstream signaling pathways, cytokine production, and T cell exhaustion reversal without requiring access to proprietary clinical candidates.

Comparator Arm for Novel Cbl-b Inhibitor Characterization

Given its moderate biochemical potency (IC50 = 15 nM) [1] and documented cellular activity (EC50 = 410 nM) [1], Cbl-b-IN-15 is well-positioned as a reference comparator compound in studies characterizing novel, potentially more potent or selective Cbl-b inhibitors. Including Cbl-b-IN-15 as a benchmark in dose-response curves and functional assays provides a consistent internal control, enabling rigorous assessment of the relative potency and efficacy of new chemical entities. Its public-domain data facilitate transparent cross-study comparisons [1].

NOT Recommended: Studies Requiring Documented c-Cbl Selectivity

Cbl-b-IN-15 should NOT be used in experiments where the exclusion of c-Cbl-mediated effects is critical. No publicly available data document the selectivity of Cbl-b-IN-15 over the closely related E3 ligase c-Cbl. In contrast, GRC 65327 has been explicitly characterized with >25-fold selectivity over c-Cbl [2]. For target validation studies requiring unambiguous attribution of observed phenotypes to Cbl-b inhibition alone, researchers should procure a selectivity-validated inhibitor such as GRC 65327 or NX-1607 rather than Cbl-b-IN-15.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.